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Compound of Interest

3-methyl-N-quinolin-5-
Compound Name:
ylbutanamide

Cat. No.: B244403

Technical Guide: 3-methyl-N-quinolin-5-
ylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-methyl-
N-quinolin-5-ylbutanamide, including its nomenclature, proposed synthesis, and key
physicochemical properties. Due to the compound's novelty, this document outlines a
prospective experimental approach for its synthesis and characterization, drawing upon
established principles of organic chemistry.

Chemical Identity

While a specific CAS number for 3-methyl-N-quinolin-5-ylbutanamide is not publicly
registered, indicating its status as a potentially novel compound, its chemical identity can be
precisely defined through its systematic IUPAC name and structural representation.
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Identifier Value

IUPAC Name 3-methyl-N-(quinolin-5-yl)butanamide
Molecular Formula C14H16N20

Molecular Weight 228.29 g/mol

Canonical SMILES CC(C)CC(=0O)NC1=C2C=CC=NC2=CC=C1
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Proposed Synthesis

The synthesis of 3-methyl-N-quinolin-5-ylbutanamide can be achieved through the formation
of an amide bond between 5-aminoquinoline and 3-methylbutanoic acid or its activated
derivative. A common and effective method involves the use of a coupling agent or the
conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

This protocol details the synthesis via the acylation of 5-aminoquinoline with isovaleryl chloride
(3-methylbutanoyl chloride).

Materials:

5-aminoquinoline

« |sovaleryl chloride (3-methylbutanoyl chloride)[1]

e Anhydrous dichloromethane (DCM)

 Triethylamine (EtsN) or Pyridine

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

 Silica gel for column chromatography
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¢ Hexane

o Ethyl acetate

Procedure:

o Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane.

o Base Addition: Add triethylamine or pyridine (1.1 eq) to the solution and cool the mixture to 0
°C in an ice bath.

o Acylation: Slowly add isovaleryl chloride (1.05 eq) dropwise to the stirred solution.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).

e Workup: Upon completion, quench the reaction by adding saturated aqueous sodium
bicarbonate solution. Separate the organic layer.

» Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

e Washing: Combine the organic layers and wash with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel using a
hexane-ethyl acetate gradient to yield pure 3-methyl-N-quinolin-5-ylbutanamide.

The structure and purity of the synthesized compound should be confirmed using standard
analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR to confirm the chemical
structure and connectivity.

e Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular
formula.
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« Infrared (IR) Spectroscopy: To identify the characteristic amide and aromatic functional
groups.

e Melting Point: To assess the purity of the crystalline solid.

Physicochemical Properties and Data

As 3-methyl-N-quinolin-5-ylbutanamide is not a commercially cataloged compound,
experimental data on its physical and chemical properties are not available. The following table
summarizes the properties of the starting materials and the predicted properties of the final

product.
Molecular Molecular Melting Point Boiling Point
Compound )
Formula Weight (g/mol)  (°C) (°C)
5-Aminoquinoline  CoHsN:2 144.17 107-109 310
Isovaleryl
) CsHoCIO 120.58 -110 113-115
Chloride
3-methyl-N-
quinolin-5- C14H16N20 228.29 Predicted: Solid Predicted: > 300

ylbutanamide

Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen
bonding.[2] They are typically neutral compounds, but can show weak acidic or basic properties
under certain conditions.[3]

Logical Workflow and Diagrams

The logical flow for the synthesis and characterization of 3-methyl-N-quinolin-5-ylbutanamide
is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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